![molecular formula C17H23N3O B5619536 2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5619536.png)
2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol
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Overview
Description
Synthesis Analysis
The synthesis of quinolinone derivatives, including structures similar to 2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol, involves several key steps. These derivatives are typically synthesized through reactions that introduce the piperazinyl group into the quinolinone framework. For example, the synthesis of various (1-piperazinyl)-2(1H)-quinolinone derivatives aimed at exploring their positive inotropic activities highlights the synthetic strategies employed in obtaining compounds with specific pharmacological activities (Tominaga et al., 1984). Another study describes the synthesis of quinolines substituted with a [4-(N,N-dimethylsulfamoyl)piperazin-1-yl] group, showcasing the versatility in modifying the quinoline core for different functionalities (Depreux et al., 2000).
Molecular Structure Analysis
The molecular structure of 2,8-dimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol and its derivatives is crucial for understanding their chemical behavior and interactions. Crystal structure and molecular docking studies of quinolinone derivatives provide insights into their spatial arrangement and potential binding modes, contributing to the understanding of their chemical and biological properties (Desai et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of quinolinone derivatives, including those with piperazinyl substitutions, is influenced by their structural characteristics. These compounds participate in various chemical reactions, forming complexes with metals or undergoing transformations that affect their pharmacological properties (Patel & Vohra, 2006). Understanding these reactions is essential for developing new compounds with desired activities.
Physical Properties Analysis
The physical properties of quinolinone derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. Studies on the synthesis and characterization of these compounds often include detailed analyses of their physical properties, which are crucial for their application in various scientific fields (Sasa et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are key to understanding the behavior of quinolinone derivatives in chemical and biological systems. Research on these compounds often focuses on their binding affinities, inhibition capacities, and potential as ligands for various receptors, providing insights into their chemical behavior and applications (Zhang et al., 1990).
properties
IUPAC Name |
2,8-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-5-4-6-14-16(12)18-13(2)15(17(14)21)11-20-9-7-19(3)8-10-20/h4-6H,7-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIYLPNEPKELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(N2)C)CN3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]-1H-quinolin-4-one |
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